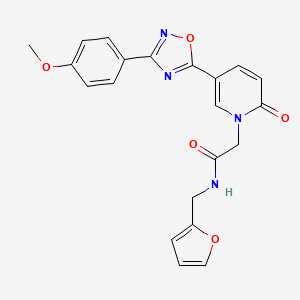![molecular formula C18H17FN2O3S B2791398 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-97-4](/img/no-structure.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PD173074 and has been found to have promising results in the treatment of cancer, specifically in inhibiting the growth of tumor cells.
作用机制
Target of Action
Compounds with similar structures have been found to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in the nervous system, influencing processes such as memory and cognition.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptors and induce conformational changes . These changes could potentially alter the receptor’s activity, leading to downstream effects on cellular signaling pathways.
Biochemical Pathways
The α7nachr, a potential target of this compound, is involved in various cellular signaling pathways, including those related to neuroprotection and inflammation .
Pharmacokinetics
Compounds with similar structures have been found to have high gastrointestinal absorption and to be bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Compounds with similar structures have been found to have neuroprotective effects and to improve the learning ability and memory ability of experimental animals .
实验室实验的优点和局限性
One of the main advantages of using PD173074 in lab experiments is its high specificity for FGFRs, which allows for targeted inhibition of tumor cells. However, one limitation of using PD173074 is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on PD173074. One area of interest is the development of new analogs of PD173074 that may have improved pharmacokinetic properties and greater specificity for FGFRs. Another area of research is the investigation of the potential use of PD173074 in combination with other cancer therapies to enhance their effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of PD173074 in clinical trials.
合成方法
The synthesis of PD173074 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 2-(3,4-dimethoxyphenyl)ethyl nitropropene. This intermediate is then reduced with sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethylamine. The final step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 6-fluoro-2-thioxo-1,2-dihydroquinazoline-4-one in the presence of a catalyst to form PD173074.
科学研究应用
PD173074 has been extensively studied for its potential application in cancer therapy. The compound has been found to inhibit the growth of tumor cells by targeting fibroblast growth factor receptors (FGFRs) that are overexpressed in many types of cancer. In addition to cancer therapy, PD173074 has also been investigated for its potential use in treating other diseases such as asthma, arthritis, and neurodegenerative disorders.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the quinazolinone ring system followed by the introduction of the 3-[2-(3,4-dimethoxyphenyl)ethyl] and 6-fluoro substituents. The final step involves the introduction of the sulfanyl group at position 2 of the quinazolinone ring.", "Starting Materials": [ "2-aminobenzamide", "3,4-dimethoxyphenethyl bromide", "6-fluoro-4-chloroquinazoline", "sodium sulfide" ], "Reaction": [ "Step 1: Synthesis of 6-fluoro-2-chloroquinazolin-4-one by reacting 2-aminobenzamide with 6-fluoro-4-chloroquinazoline in the presence of a base such as potassium carbonate.", "Step 2: Synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-chloroquinazolin-4-one by reacting 6-fluoro-2-chloroquinazolin-4-one with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.", "Step 3: Synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one by reacting 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-chloroquinazolin-4-one with sodium sulfide in the presence of a base such as sodium hydroxide." ] } | |
CAS 编号 |
422526-97-4 |
分子式 |
C18H17FN2O3S |
分子量 |
360.4 |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI 键 |
GHRUYIAQPOFZPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2791315.png)
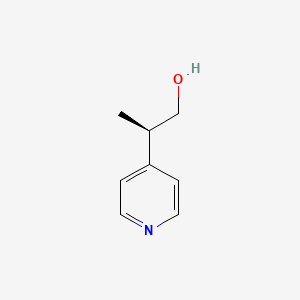

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
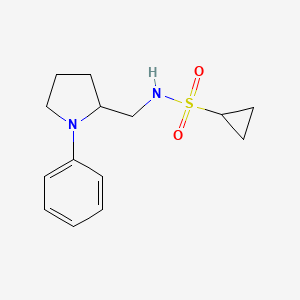
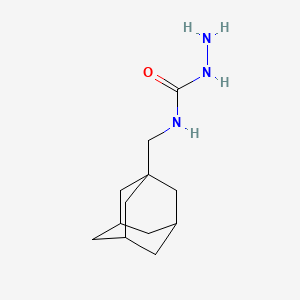
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)

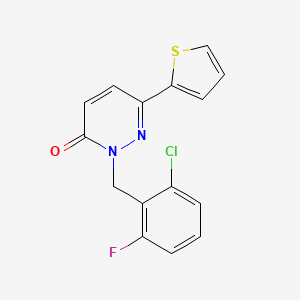
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)
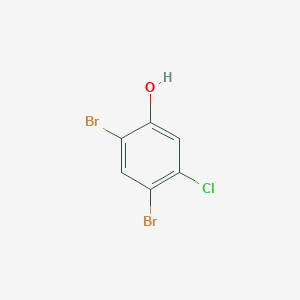
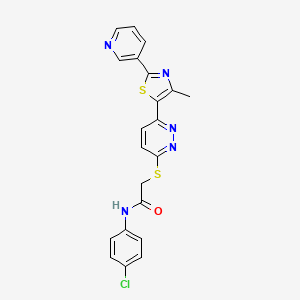
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
